REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1>>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[CH:7][N:6]=1
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=NC1)OC
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Name
|
|
Quantity
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2.76 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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CUSTOM
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Details
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purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 25 g SiO2, CH2Cl2/MeOH 100/0 to 95/5)
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Name
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|
Type
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product
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Smiles
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COC1=NC=C(C=C1)C1=CC=C(C=C1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |